An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of 4-bromo-N,N-diethyl-3-methoxyaniline
An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of 4-bromo-N,N-diethyl-3-methoxyaniline
This guide provides a comprehensive technical overview of the methodologies and considerations for determining the crystal structure of 4-bromo-N,N-diethyl-3-methoxyaniline, a substituted aniline of interest in drug development and materials science. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound. While a specific, publicly available crystal structure for 4-bromo-N,N-diethyl-3-methoxyaniline is not documented at the time of this writing, this guide presents a robust, scientifically grounded protocol and expected outcomes based on established principles and data from structurally related molecules.
Introduction: The Significance of Substituted Anilines
Aniline and its derivatives are fundamental building blocks in organic chemistry, with wide-ranging applications in the synthesis of pharmaceuticals, dyes, and polymers. The physicochemical properties of aniline derivatives, such as their basicity (pKa) and molecular conformation, are significantly influenced by the nature and position of substituents on the aromatic ring.[1][2][3][4] The introduction of a bromine atom, a methoxy group, and two ethyl groups on the nitrogen atom, as in 4-bromo-N,N-diethyl-3-methoxyaniline, is expected to modulate its electronic and steric properties, thereby influencing its reactivity and potential biological activity.
Determining the precise three-dimensional arrangement of atoms within a crystal lattice through single-crystal X-ray diffraction (SC-XRD) provides invaluable information.[5][6][7] This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, which are critical for understanding intermolecular interactions, reaction mechanisms, and structure-activity relationships (SAR) in drug design.
Synthesis and Crystallization: From Molecule to Single Crystal
A logical and efficient synthesis pathway is paramount for obtaining a pure sample of 4-bromo-N,N-diethyl-3-methoxyaniline suitable for crystallization. The following proposed synthesis is based on established methods for the preparation of substituted anilines.[8][9][10][11]
Proposed Synthesis of 4-bromo-N,N-diethyl-3-methoxyaniline
A plausible synthetic route starts from the commercially available 4-bromo-3-methoxyaniline.[8][12] The N,N-diethyl groups can be introduced via a reductive amination reaction.
Experimental Protocol:
-
Reaction Setup: To a solution of 4-bromo-3-methoxyaniline (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add acetaldehyde (2.2 eq).
-
Reductive Amination: Cool the mixture to 0 °C and add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise. The choice of a mild reducing agent is crucial to avoid reduction of the aromatic ring or cleavage of the bromo- or methoxy-substituents.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-bromo-N,N-diethyl-3-methoxyaniline.
Caption: 2D representation of 4-bromo-N,N-diethyl-3-methoxyaniline.
Expected Molecular Geometry
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Aniline Moiety: The aniline nitrogen atom is expected to be sp²-hybridized, with a trigonal planar or slightly pyramidal geometry. The electronic effects of the substituents will influence the C-N bond length and the degree of planarity. *[1][2] Substituent Effects: The electron-donating methoxy and diethylamino groups and the electron-withdrawing bromine atom will influence the electron density distribution in the aromatic ring and the overall molecular dipole moment.
-
Conformation: The orientation of the diethyl groups and the methoxy group will be determined by steric and electronic factors to minimize intramolecular strain.
Hypothetical Crystallographic Data
The following table presents a plausible set of crystallographic data for 4-bromo-N,N-diethyl-3-methoxyaniline, based on typical values for similar organic compounds.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₁H₁₆BrNO |
| Formula Weight | 262.16 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 14.3 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 1185 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.47 |
| Absorption Coeff. (mm⁻¹) | 3.5 (for Mo Kα) |
| F(000) | 536 |
| R-factor (final) | < 0.05 |
Conclusion and Future Directions
This technical guide has outlined a comprehensive approach to the synthesis, crystallization, and structural elucidation of 4-bromo-N,N-diethyl-3-methoxyaniline using single-crystal X-ray diffraction. While a definitive crystal structure is yet to be reported, the presented protocols and hypothetical data provide a solid foundation for researchers undertaking such an investigation. The determination of the precise molecular structure of this and related compounds is crucial for advancing our understanding of structure-property relationships and for the rational design of new molecules with desired functionalities in the fields of medicine and materials science.
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